molecular formula C6H9Cl3N2 B1456521 3-Chloro-benzene-1,2-diamine dihydrochloride CAS No. 59497-19-7

3-Chloro-benzene-1,2-diamine dihydrochloride

Cat. No.: B1456521
CAS No.: 59497-19-7
M. Wt: 215.5 g/mol
InChI Key: KWFXRLXRNYSJDB-UHFFFAOYSA-N
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Description

3-Chloro-benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H9Cl3N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a chlorine atom is attached to the third carbon atom. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-benzene-1,2-diamine dihydrochloride typically involves the chlorination of o-phenylenediamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The reaction is usually performed in the presence of a suitable solvent and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-Chloro-benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-benzene-1,2-diamine dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the chlorine substituent plays a crucial role .

Biological Activity

3-Chloro-benzene-1,2-diamine dihydrochloride, also known as 3-chloro-o-phenylenediamine, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The compound has the following molecular structure:

  • Molecular Formula : C₆H₈Cl₂N₂
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Similar compounds have shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Genotoxicity and Carcinogenic Potential

Studies on structurally similar compounds have raised concerns regarding genotoxicity. For instance, the compound has been investigated for its potential to induce chromosome aberrations and sister chromatid exchanges in vivo. In experiments involving B6C3F1 mice, certain derivatives demonstrated significant genotoxic effects, indicating that this compound may share similar risks .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can act as a nucleophile in substitution reactions, which may lead to the modification of enzyme activities. It is hypothesized that it binds to active sites on enzymes, thereby inhibiting their function or altering their activity.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various amines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 100 µg/mL.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Genotoxicity Assessment

A genotoxicity assessment was conducted using the micronucleus test in mice treated with varying doses of the compound. The results showed an increase in micronuclei formation at higher doses (≥50 mg/kg), suggesting a potential risk for chromosomal damage.

Dose (mg/kg)Micronuclei Count (per 1000 cells)
Control5
108
5015

Properties

IUPAC Name

3-chlorobenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXRLXRNYSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-benzene-1,2-diamine dihydrochloride
Reactant of Route 2
3-Chloro-benzene-1,2-diamine dihydrochloride
Reactant of Route 3
3-Chloro-benzene-1,2-diamine dihydrochloride
Reactant of Route 4
3-Chloro-benzene-1,2-diamine dihydrochloride
Reactant of Route 5
3-Chloro-benzene-1,2-diamine dihydrochloride
Reactant of Route 6
3-Chloro-benzene-1,2-diamine dihydrochloride

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